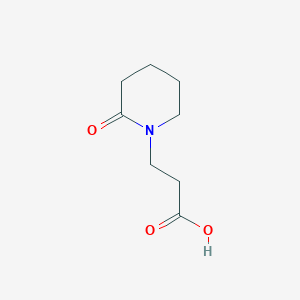

3-(2-Oxopiperidin-1-YL)propanoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-oxopiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-2-5-9(7)6-4-8(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDCTKRGYQLASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601138 | |

| Record name | 3-(2-Oxopiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117705-04-1 | |

| Record name | 3-(2-Oxopiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-oxopiperidin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Oxopiperidin 1 Yl Propanoic Acid

Established Synthetic Routes to 3-(2-Oxopiperidin-1-YL)propanoic acid and its Analogues

The traditional synthesis of this compound is typically a two-stage process: first, the formation of the 2-piperidinone ring, and second, the alkylation of the ring's nitrogen atom to introduce the propanoic acid side chain.

Cyclization and Ring-Closure Strategies for the Piperidinone Scaffold

The 2-piperidinone (or δ-valerolactam) core is a common structural motif, and several classical methods are employed for its synthesis.

Intramolecular Cyclization of Amino Acids: The most direct method for forming the δ-valerolactam ring is the intramolecular cyclization of 5-aminopentanoic acid. This reaction proceeds via a nucleophilic acyl substitution, where the terminal amino group attacks the carboxylic acid moiety, typically under thermal conditions with the elimination of water.

Beckmann Rearrangement: A widely used industrial method involves the Beckmann rearrangement of cyclopentanone oxime. Treatment of the oxime with a strong acid, such as sulfuric acid or polyphosphoric acid, induces a rearrangement to form the six-membered lactam ring. Various catalytic systems have been developed to make this process more environmentally benign.

Dehydrogenation of Amino Alcohols: The catalytic dehydrogenation of 5-amino-1-pentanol offers another route to 2-piperidinone. This transformation is often catalyzed by transition metal complexes, such as those based on rhodium and ruthenium. wikipedia.org

The following table summarizes common cyclization strategies for the 2-piperidinone scaffold.

Functionalization of the Propanoic Acid Side Chain

Once the 2-piperidinone scaffold is obtained, the propanoic acid side chain is introduced by N-alkylation. The most common method is the aza-Michael addition of the lactam nitrogen to an acrylic acid derivative.

The reaction involves the conjugate addition of the N-H bond of 2-piperidinone across the double bond of an acrylate, such as methyl acrylate or ethyl acrylate. nih.govresearchgate.net This reaction is typically performed under basic conditions. The resulting ester, methyl or ethyl 3-(2-oxopiperidin-1-yl)propanoate, is then hydrolyzed to yield the final carboxylic acid product. nih.gov This two-step sequence is analogous to the synthesis of precursors for drugs like Fentanyl and Remifentanil, where a piperidone nitrogen is alkylated with methyl acrylate. semanticscholar.orgscispace.com

Further functionalization of the propanoic acid side chain is also possible. For instance, the carboxylic acid can be converted into amides by coupling with various amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC). nih.gov This allows for the generation of a diverse library of this compound analogues.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The parent molecule, this compound, is achiral. However, the synthesis of enantiopure derivatives, where stereocenters are present on either the piperidinone ring or the side chain, is a significant area of research. Stereoselective synthesis can be achieved through several strategies:

Starting from Chiral Precursors: One approach is to begin with a chiral, substituted piperidine (B6355638) derivative. For example, enantiomerically enriched 2-substituted piperidines can be synthesized using biocatalytic methods involving transaminases, which could then be converted to the corresponding lactams. acs.org

Asymmetric Cyclization: Asymmetric variations of the cyclization reactions used to form the piperidinone ring can establish stereocenters. Organocatalytic intramolecular aza-Michael reactions have been used to produce enantiomerically enriched substituted piperidines, which are precursors to lactams. nih.gov

Stereoselective C-H Functionalization: Chiral alkaloid precursors have been synthesized via chemo- and regioselective dual C-H functionalization of piperidines, which can introduce stereocenters onto the pre-formed ring. mdpi.com

These methods provide access to chiral building blocks that, after N-alkylation with the propanoic acid side chain, would yield enantiopure derivatives of the target compound.

Novel Approaches in the Preparation of this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of catalytic methods. These principles have been applied to the synthesis of 2-piperidinone and its derivatives, offering advanced alternatives to traditional routes.

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot reactions and multicomponent reactions (MCRs) streamline synthetic sequences by combining multiple steps into a single operation, avoiding the isolation of intermediates. While a direct one-pot synthesis of this compound is not prominently reported, MCRs are used to efficiently construct the polysubstituted 2-piperidinone core.

For example, a five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate has been developed to produce highly substituted 2-piperidinones with high diastereoselectivity. nih.gov Similarly, four-component reactions are known to produce complex γ-lactams in a single step. nih.gov Such strategies allow for the rapid assembly of complex piperidinone scaffolds, which can then be further modified. The aza-Michael addition step itself can be integrated into one-pot sequences, as demonstrated in syntheses where it is followed by a Dieckmann condensation to build more complex heterocyclic systems. scispace.com

Catalytic Reactions in the Synthesis of this compound

Catalysis offers a powerful tool for improving the efficiency and selectivity of synthetic reactions. Various catalytic systems have been applied to the synthesis of the 2-piperidinone ring and its subsequent N-functionalization.

Catalysis in Ring Formation: As mentioned, ruthenium and rhodium complexes are used for the catalytic dehydrogenation of 5-amino-1-pentanol to form 2-piperidinone. wikipedia.org More recently, an organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds under mild conditions. researchgate.netresearchgate.net

Catalysis in Side-Chain Addition: The key aza-Michael addition step can also be catalyzed to improve efficiency. Boric acid has been used as a catalyst for this reaction in aqueous media. scispace.com Other catalysts, such as graphene oxide, have also been shown to be effective for the aza-Michael addition of amines to acrylic acid derivatives. researchgate.net

The table below highlights some modern catalytic approaches relevant to the synthesis of the target compound's core structure.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. unife.it In the context of synthesizing piperidine derivatives and related heterocyclic structures, these principles manifest in various strategies, including cascade reactions, the use of environmentally benign solvents, and the development of novel catalytic systems. scispace.commdpi.com

One-pot cascade processes are particularly advantageous from a green chemistry perspective as they significantly reduce the amount of waste generated by eliminating the need to isolate and purify intermediate products. scispace.com For instance, a one-pot cascade process for the synthesis of 3-cyanopiperidin-2,6-diones has been developed that involves a Knoevenagel condensation, a Michael addition, an Achmatowicz reaction, and subsequent decarboxylation. scispace.com Such a strategy, applied to the synthesis of this compound, would streamline the process, conserve resources, and minimize solvent usage.

Further adherence to green chemistry principles involves the careful selection of solvents and catalysts. The pharmaceutical industry, in particular, is moving towards replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. unife.itejcmpr.com The use of plant extracts for the synthesis of nanoparticles is an example of a green approach that avoids toxic organic solvents. ejcmpr.com Similarly, employing efficient and recyclable catalysts, such as molecular iodine in an aqueous medium for oxidative coupling reactions, aligns with the goal of creating more sustainable chemical processes. mdpi.com

Derivatization and Structural Modifications of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications, including transformations of the carboxylic acid group and substitutions on the piperidinone ring, are crucial for modulating the compound's physicochemical properties.

Esterification and Amidation Reactions for Prodrug Development

The carboxylic acid moiety of this compound is a prime target for derivatization to create prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body through metabolic processes. mdpi.com This strategy is often employed to improve a drug's solubility, permeability, stability, or to reduce toxicity. mdpi.comresearchgate.net

Esterification and amidation are common reactions used to mask the free carboxylic acid. For example, ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin have been synthesized to decrease their gastrointestinal toxicity. researchgate.net Amino acids are frequently used to create ester prodrugs, as they can enhance aqueous solubility and utilize specific amino acid transporters in the body for improved absorption. mdpi.com The L-configuration of the amino acid is often preferred for optimal transport and conversion. mdpi.com

Amidation reactions can be achieved by coupling the carboxylic acid with various amines in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). nih.gov This approach has been used to synthesize a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides from the corresponding acid. nih.gov Similar to esters, amide prodrugs, such as phosphonoamidate esters, can be designed to be cleaved by specific enzymes in the body to release the active compound. nih.gov

| Prodrug Type | Promoiety Example | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Amino Acid Ester | L-Valine | Esterase hydrolysis, potentially targeted by peptide transporters. mdpi.com | Improved absorption and solubility. mdpi.com |

| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Two-step hydrolysis via carboxylesterases and then phosphodiesterases. nih.gov | Controlled release, improved pharmacokinetics. nih.gov |

| Simple Amide | Isopropyl amine | Amidase hydrolysis. | Modulated lipophilicity and stability. nih.gov |

| Phosphonoamidate | Amino acid phosphonate | Esterase hydrolysis followed by chemical or enzymatic cleavage. nih.gov | Targeted release in specific tissues or cells. nih.gov |

N-Substitution and Ring Substitutions on the Piperidinone Ring

In this compound, the nitrogen atom of the piperidinone ring is already substituted with the propanoic acid side chain. Further structural diversity can be achieved by introducing substituents onto the carbon atoms of the piperidinone ring (positions 3, 4, 5, and 6).

The introduction of substituents can significantly alter the molecule's properties. For instance, in a study of N-alkyl-piperidine-2-carboxamides, the introduction of fluorine atoms into the N-alkyl side chain modulated basicity and lipophilicity. nih.gov While this study focused on the N-substituent rather than the ring, it highlights the profound impact that even subtle structural changes can have on pharmacologically relevant properties. nih.gov Ring substitution strategies could involve utilizing substituted starting materials in the synthesis of the piperidinone ring or through direct functionalization of the pre-formed ring, although the latter can be challenging.

Introduction of Heterocyclic Moieties onto the Core Structure

The propanoic acid side chain serves as a versatile chemical handle for introducing new functional groups, including various heterocyclic rings. This can lead to compounds with significantly different biological activity profiles. A common strategy involves converting the carboxylic acid to a more reactive intermediate.

For example, a related compound, 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid, was first converted to its corresponding ester, which then reacted with hydrazine to form a hydrazide. nih.gov This hydrazide intermediate is a key building block for synthesizing heterocyclic moieties like oxadiazoles. nih.gov This synthetic pathway demonstrates how the propanoic acid group can be leveraged to append a five-membered heterocyclic ring onto the core structure. Other research has focused on synthesizing propanoic acid derivatives that incorporate furan or thiazole rings, further illustrating the wide range of heterocyclic systems that can be integrated. mdpi.comresearchgate.net

Analytical Methodologies for Purity and Structural Elucidation in Academic Research

The definitive characterization of this compound and its derivatives relies on a suite of analytical techniques. These methods are essential for confirming the chemical structure, assessing purity, and elucidating the outcomes of synthetic transformations.

Advanced Spectroscopic Techniques (NMR, MS, IR) in Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the piperidinone ring and the propanoic acid side chain. Based on analogous structures, the N-CH₂ and CH₂-COOH protons of the side chain are expected to appear as triplet signals. nih.gov The ¹³C NMR spectrum would provide complementary information, with distinct peaks for the two carbonyl carbons (one for the lactam and one for the carboxylic acid), as well as the carbons of the aliphatic ring and side chain. nih.gov

| Group | Technique | Expected Chemical Shift (ppm) | Note |

|---|---|---|---|

| Lactam C=O | ¹³C NMR | ~170-175 | Amide carbonyl carbon. |

| Carboxyl C=O | ¹³C NMR | ~175-180 | Carboxylic acid carbonyl carbon. |

| N-CH₂ (side chain) | ¹H NMR | ~4.5 | Triplet, deshielded by adjacent nitrogen. nih.gov |

| CH₂-COOH (side chain) | ¹H NMR | ~2.6 | Triplet, deshielded by adjacent carbonyl. nih.gov |

| COOH | ¹H NMR | >10 | Broad singlet, exchangeable with D₂O. |

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound. For this compound (C₈H₁₃NO₃, Monoisotopic Mass: 171.09 Da), high-resolution mass spectrometry would confirm its exact mass. uni.lunbinno.com The mass spectrum typically shows the molecular ion peak [M]⁺ and common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ in negative ion mode. uni.lu Fragmentation patterns can also provide structural information; for instance, cleavage of the propanoic acid side chain is a likely fragmentation pathway. docbrown.info

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 172.09682 |

| [M+Na]⁺ | 194.07876 |

| [M-H]⁻ | 170.08226 |

| [M+K]⁺ | 210.05270 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid functional group would produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. docbrown.info The spectrum would also feature two distinct carbonyl (C=O) stretching absorptions: one at approximately 1700-1725 cm⁻¹ for the carboxylic acid and another, typically at a lower wavenumber around 1650 cm⁻¹, for the six-membered lactam (cyclic amide). docbrown.info

Chromatographic Methods (HPLC, GC) for Purity Assessment

The purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques employed to assess the purity of this and related compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of polar organic compounds like N-substituted piperidinone derivatives. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

A typical HPLC method for a compound structurally similar to this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. nih.govresearchgate.netwiley-vch.denih.gov The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid group, thereby influencing its retention on the column. UV detection is commonly employed for quantitative analysis. nih.govresearchgate.net

Below is an interactive data table summarizing typical HPLC parameters for the analysis of related piperidinone compounds.

| Parameter | Typical Conditions |

| Column | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the purity assessment of volatile or semi-volatile compounds. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. A common derivatization reaction is esterification of the carboxylic acid group to form a more volatile methyl or ethyl ester.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for the detection of organic compounds.

An illustrative data table for a potential GC method for the analysis of a derivatized form of this compound is provided below.

| Parameter | Typical Conditions |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial temp 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Injection Mode | Split (1:50) |

Structure Activity Relationship Sar Studies of 3 2 Oxopiperidin 1 Yl Propanoic Acid Derivatives

Elucidation of Key Pharmacophores in the 3-(2-Oxopiperidin-1-YL)propanoic acid Scaffold

This section would have detailed the essential structural features of the molecule responsible for its biological interactions.

Impact of Substituent Variations on Biological Activity

This was intended to be a comprehensive exploration of how different chemical groups attached to the core structure modulate its activity, with subsections focusing on:

Conformational Analysis and its Correlation with Biological Outcomes

This part of the article would have examined the three-dimensional shape of the molecule and how its flexibility or rigidity impacts its function.

Computational Chemistry and Molecular Modeling in SAR Prediction

This section was planned to cover the use of computer-aided drug design techniques to predict the activity of novel derivatives.

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design is a crucial strategy employed in the absence of a known three-dimensional structure of the biological target. ontosight.aigardp.org This approach leverages the information from a set of molecules known to interact with the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. nih.gov

In a hypothetical LBDD study of this compound derivatives, a library of analogues would be synthesized and their biological activity assessed. By comparing the structures of the most active compounds, a common pharmacophore could be identified. For instance, key features might include the carbonyl group of the piperidinone ring as a hydrogen bond acceptor, the carboxylic acid of the propanoic acid moiety as a hydrogen bond donor or a negatively charged center, and the piperidinone ring itself as a hydrophobic scaffold.

Subsequent modifications would aim to probe the importance of these features. For example, altering the length of the propanoic acid chain could determine the optimal distance between the piperidinone ring and the carboxylic acid. Additionally, substitutions on the piperidinone ring could explore the steric and electronic requirements of the binding pocket.

Hypothetical SAR Data for this compound Derivatives (LBDD)

| Compound ID | Modification | Hypothetical IC50 (nM) | Rationale |

| 1 | Parent Compound | 500 | Baseline activity. |

| 2 | Methyl ester of propanoic acid | >10000 | Indicates the necessity of the free carboxylic acid for activity, likely for a key hydrogen bond or ionic interaction. |

| 3 | 4-methyl substitution on piperidinone ring | 250 | Suggests a potential hydrophobic pocket in the target's binding site that can accommodate a small alkyl group. |

| 4 | 4-phenyl substitution on piperidinone ring | 5000 | A large substituent may introduce steric hindrance, leading to a decrease in binding affinity. |

| 5 | Homologation to 4-(2-Oxopiperidin-1-YL)butanoic acid | 1500 | An increase in the chain length may disrupt the optimal positioning of the key pharmacophoric features. |

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of a biological target is available, typically through techniques like X-ray crystallography or cryo-electron microscopy, structure-based drug design becomes a powerful tool. drugdiscoverynews.comdeeporigin.com SBDD involves the rational design of ligands that can fit precisely into the target's binding site, maximizing favorable interactions and, consequently, biological activity. saromics.com

For a hypothetical SBDD campaign involving this compound, the first step would be to determine the crystal structure of its target protein. With this structural information, medicinal chemists could visualize the binding pocket and identify key amino acid residues that interact with the ligand.

Derivatives could then be designed to enhance these interactions. For example, if the binding pocket contains a hydrophobic region, modifications to the piperidinone ring with lipophilic groups could be explored. If a specific amino acid residue with a hydrogen-bonding side chain is in proximity, a functional group could be introduced on the ligand to form a new hydrogen bond, thereby increasing binding affinity.

Hypothetical Modifications of this compound Based on SBDD

| Compound ID | Modification | Target Residue Interaction (Hypothetical) | Predicted Binding Affinity (Kd, nM) |

| 1 | Parent Compound | Forms a hydrogen bond with Ser123 and an ionic bond with Arg245. | 100 |

| 6 | Addition of a hydroxyl group at the 4-position of the piperidinone ring | Forms a new hydrogen bond with the backbone carbonyl of Gly121. | 50 |

| 7 | Replacement of the piperidinone ring with a more rigid bicyclic system | Improves the conformational stability of the ligand in the binding pocket. | 25 |

| 8 | Introduction of a small hydrophobic group (e.g., cyclopropyl) on the propanoic acid chain | Occupies a small hydrophobic pocket near Leu189. | 75 |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govazolifesciences.com This method is instrumental in both SBDD and virtual screening of large compound libraries. researchgate.net The docking process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. chemrxiv.org

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target interaction. iaanalysis.comnih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and calculate binding free energies. mdpi.comazolifesciences.com

In a hypothetical study of this compound, molecular docking could be used to predict its binding mode within a target active site. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts. Subsequently, an MD simulation could be performed to validate the stability of this binding pose. The simulation might reveal, for instance, that the propanoic acid moiety remains anchored in place through a strong and persistent hydrogen bond with a specific residue, while the piperidinone ring exhibits some flexibility within a hydrophobic pocket.

Hypothetical Results of Molecular Docking and Dynamics Simulation

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | MD Simulation Stability (RMSD, Å) | Predicted Binding Free Energy (kcal/mol) |

| 1 | -8.5 | Ser123, Arg245, Leu189 | 1.2 | -9.8 |

| 6 | -9.2 | Ser123, Arg245, Leu189, Gly121 | 1.0 | -10.5 |

| 7 | -9.8 | Ser123, Arg245, Leu189 | 0.8 | -11.2 |

| 8 | -8.9 | Ser123, Arg245, Leu189 | 1.1 | -10.1 |

Biological and Pharmacological Investigations of 3 2 Oxopiperidin 1 Yl Propanoic Acid and Its Analogues

Biochemical Studies on Interaction with Biological Molecules

There is currently a lack of published research detailing the biochemical interactions of 3-(2-Oxopiperidin-1-YL)propanoic acid. Future studies would be necessary to elucidate its potential effects on various biological molecules.

No specific data from enzyme inhibition or activation studies for this compound has been found in the public domain. Such studies would be crucial in identifying potential enzymatic targets and understanding the compound's mechanism of action.

Information regarding the binding affinity of this compound to specific receptors is not available. Receptor binding assays would be required to determine if this compound interacts with any known receptors and to characterize the nature of such interactions.

There are no available studies on the effects of this compound on intracellular signal transduction pathways. Research in this area would be needed to understand how the compound might influence cellular communication and function.

Cellular Assays and In Vitro Efficacy Assessments

Specific data from in vitro cellular assays to assess the efficacy of this compound is not present in the available scientific literature. Such assessments are fundamental for determining the potential therapeutic applications of a compound.

There is no published data on the effects of this compound on cell proliferation or its potential cytotoxic effects on various cell lines. These studies are essential for evaluating a compound's potential as an anti-proliferative agent.

Investigations into the ability of this compound to induce apoptosis or modulate the cell cycle have not been reported. Such studies would provide insight into the compound's potential mechanisms for affecting cell fate.

Functional Assays in Relevant Cell Lines

Functional assays for analogues of this compound have primarily focused on anticancer and anti-inflammatory pathways. Studies on compounds featuring the piperidone core, such as certain 4-Boc-piperidone chalcones, have demonstrated cytotoxic effects in various human cancer cell lines. nih.gov For instance, these analogues were evaluated for their growth-inhibitory effects against colorectal and prostate cancer cell lines. nih.gov

Biochemical assays suggest that the observed cytotoxicity may be linked to the induction of apoptosis and a reduction in the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory and survival pathways. nih.gov Similarly, other piperidone-containing compounds designed as curcumin (B1669340) mimics have shown promising antiproliferative properties against a range of human tumor cell lines, including those of the breast, colon, and cervix. nih.govrsc.org

A particularly relevant analogue, 1-Piperidinepropionic acid (1-PPA), which lacks the 2-oxo group, was identified as an antagonist of Protease Activated Receptor-2 (PAR2). In functional cell-based assays using the HepG2 cell line, 1-PPA was shown to antagonize the signaling cascade of PAR2, specifically by inhibiting the phosphorylation of Erk1/2, which are key components of the MAPK signaling pathway. mdpi.com

| Compound Class | Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| 4-Boc-piperidone chalcones | LoVo (Colorectal) | Cytotoxicity (GI50) | Growth inhibition | nih.gov |

| 4-Boc-piperidone chalcones | COLO 205 (Colorectal) | Cytotoxicity (GI50) | Growth inhibition | nih.gov |

| 4-Boc-piperidone chalcones | PC3 (Prostate) | Cytotoxicity (GI50) | Growth inhibition | nih.gov |

| 1-Piperidinepropionic acid (1-PPA) | HepG2 (Liver) | Erk1/2 Phosphorylation | Inhibition of PAR2-mediated signaling | mdpi.com |

| Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines] | HeLa (Cervical) | Antiproliferation (SRB) | Promising antiproliferative properties | nih.gov |

In Vivo Pharmacological Evaluation

While specific in vivo pharmacological data for this compound is not available, the broader class of piperidine (B6355638) derivatives has undergone extensive evaluation for various therapeutic applications, including antipsychotic, anti-inflammatory, and antimicrobial activities. ontosight.ai

Efficacy studies for close analogues remain limited. However, the demonstrated in vitro activities of related compounds suggest potential utility in relevant disease models. For example, the PAR2 antagonism exhibited by 1-PPA points to potential efficacy in animal models of inflammation, pain, and certain cancers where PAR2 is known to be a significant contributor to pathology. mdpi.com Similarly, the cytotoxic and anti-inflammatory properties observed in other piperidone analogues suggest that they could be candidates for evaluation in oncology and inflammatory disease models. nih.govnih.gov

Systemic effects of piperidine derivatives are diverse, ranging from central nervous system modulation to neuromuscular blockade. nih.govontosight.ai Compounds containing the piperidine nucleus are found in drugs targeting neurological disorders, pain, and microbial infections. encyclopedia.pubontosight.ai The systemic effects of this compound would depend on its ability to distribute to various tissues and interact with off-target receptors and enzymes. Based on analogues, potential systemic effects could involve modulation of inflammatory responses or interaction with neurotransmitter systems. mdpi.comontosight.ai

Mechanisms of Action and Target Identification

The elucidation of the precise mechanism of action for this compound requires dedicated investigation. However, research on its analogues provides valuable insights into potential molecular targets.

The most clearly defined molecular target for a close analogue comes from the study of 1-Piperidinepropionic acid (1-PPA). mdpi.com Cellular Thermal Shift Assays (CETSA) provided evidence of a direct interaction between 1-PPA and the G-protein coupled receptor, Protease Activated Receptor-2 (PAR2). mdpi.com These findings suggest that 1-PPA acts as an allosteric inhibitor of PAR2, thereby modulating its role in inflammation and cancer. mdpi.com

Other potential pathways, suggested by studies on different piperidone-containing analogues, include the inhibition of acetylcholinesterase, which is a target in Alzheimer's disease therapy, and the modulation of the NF-κB signaling pathway, which is critical in cancer and inflammation. nih.govacs.org The piperidine scaffold is also known to be a key pharmacophore for interacting with monoamine oxidase (MAO), suggesting another potential avenue for investigation. acs.org

| Analogue Class | Potential Molecular Target | Associated Pathway | Therapeutic Area | Reference |

|---|---|---|---|---|

| 1-Piperidinepropionic acid | Protease Activated Receptor-2 (PAR2) | MAPK/Erk Signaling | Inflammation, Cancer | mdpi.com |

| 4-Boc-piperidone chalcones | NF-κB | Inflammation, Cell Survival | Cancer | nih.gov |

| Donepezil Analogues | Acetylcholinesterase (AChE) | Cholinergic Signaling | Alzheimer's Disease | acs.org |

| Piperine Derivatives | Monoamine Oxidase (MAO) | Neurotransmitter Metabolism | Neurological Disorders | acs.org |

Investigation of Downstream Cellular Responses

One area of investigation for similar compounds involves their potential to modulate inflammatory pathways. This can occur through the inhibition of key enzymes or the alteration of gene expression for pro-inflammatory and anti-inflammatory cytokines. Another potential downstream effect observed with related molecules is the induction of apoptosis in cancer cell lines, often mediated through the activation of caspase cascades and the regulation of Bcl-2 family proteins.

Furthermore, some propanoic acid analogues have been investigated for their impact on metabolic pathways. These effects can include the modulation of glucose uptake and utilization, as well as influences on lipid metabolism. The precise downstream cellular responses are highly dependent on the specific chemical structure of the analogue and the cellular context in which it is studied.

Without direct experimental evidence for this compound, any discussion of its specific downstream cellular responses remains speculative and would be extrapolated from research on structurally related compounds.

Integration of Multi-Omics Data for Mechanistic Insights

The application of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, has become a powerful tool for elucidating the mechanisms of action of novel compounds. mdpi.com However, there is no specific multi-omics data currently available in published research for this compound.

In a hypothetical multi-omics investigation of this compound, researchers would aim to build a comprehensive picture of its cellular impact. This would involve treating a relevant cell line or model organism with the compound and then collecting samples for analysis across different "omic" layers.

Hypothetical Multi-Omics Workflow for this compound:

| Omic Layer | Analytical Approach | Potential Insights |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identification of genes that are up- or down-regulated in response to the compound, providing clues about the cellular pathways being affected. |

| Proteomics | Mass Spectrometry-based proteomics (e.g., LC-MS/MS) | Quantification of changes in protein expression levels, post-translational modifications, and protein-protein interactions, which can validate transcriptomic findings and reveal further mechanistic details. |

| Metabolomics | Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) | Profiling of endogenous small molecules to identify alterations in metabolic pathways, such as energy metabolism or lipid synthesis, that are perturbed by the compound. |

| Data Integration | Bioinformatics and systems biology tools | Integration of data from all omic layers to construct a holistic model of the compound's mechanism of action, identifying key signaling nodes and pathways. |

By integrating these datasets, researchers could, for example, identify a signaling pathway that is transcriptionally activated by this compound, leading to changes in protein expression and subsequent alterations in the metabolic profile of the cell. This integrated approach provides a more complete and nuanced understanding of a compound's biological effects than any single omics approach alone. nih.gov Without such studies on this compound, its precise molecular mechanism remains to be elucidated.

In-depth Analysis Reveals Limited Public Research on the Therapeutic Applications of this compound

Despite a comprehensive review of available scientific literature, there is a notable absence of published research specifically detailing the potential therapeutic applications of the chemical compound this compound in the fields of oncology and microbiology. Extensive searches for data on its anti-cancer and antimicrobial properties have not yielded specific studies on this particular molecule.

Therefore, a detailed article on the "Potential Therapeutic Applications and Medicinal Chemistry Prospects for this compound," as outlined in the user's request, cannot be generated at this time due to the lack of available scientific evidence. The requested sections on its effects on specific cancer cell lines, oncogenic pathways, combination therapies, activity against multidrug-resistant bacteria, and antifungal properties are contingent on the existence of such research.

While the broader class of compounds known as propanoic acid derivatives has been the subject of some scientific inquiry in these fields, this information is not directly applicable to the specific compound and would not fulfill the requirements of the requested article. Scientific accuracy and adherence to the provided outline are paramount, and in the absence of specific data for this compound, any attempt to generate the requested content would be speculative and not based on factual, verifiable research.

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and accurate article on the therapeutic potential of this compound can be written.

Potential Therapeutic Applications and Medicinal Chemistry Prospects for 3 2 Oxopiperidin 1 Yl Propanoic Acid

Anti-inflammatory Research Applications

Specific studies on the anti-inflammatory properties of 3-(2-Oxopiperidin-1-YL)propanoic acid have not been reported in the scientific literature.

There is no data available concerning the ability of this compound to modulate inflammatory mediators. Research in this area would typically investigate the compound's effects on key inflammatory pathways and molecules, such as:

Cyclooxygenase (COX) enzymes: Determining if the compound inhibits COX-1 and/or COX-2, which are key enzymes in the production of prostaglandins.

Cytokine production: Assessing the compound's ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in cell-based assays. nih.gov

Nitric oxide (NO) production: Investigating the effect on inducible nitric oxide synthase (iNOS) activity and NO production in macrophages.

While some curcumin (B1669340) analogues containing a 4-piperidone ring have been synthesized and shown to possess anti-inflammatory properties by reducing nitric oxide production, these are structurally distinct from this compound. chemrxiv.org

Given the lack of any research into its anti-inflammatory or immunomodulatory effects, there is no basis to suggest any potential for this compound in the treatment of autoimmune diseases. The investigation of a novel compound for such applications would be a long-term endeavor, beginning with the fundamental anti-inflammatory screening described above.

Neurological Research Applications

There are no published studies investigating the neurological research applications of this compound.

No research has been conducted to investigate this compound in the context of neurodegenerative disorders such as Alzheimer's or Parkinson's disease. The piperidine (B6355638) nucleus is a component of many centrally active drugs, and various derivatives have been explored for neurological applications. nih.govencyclopedia.pub However, this general observation does not provide specific information about the potential of this compound.

Initial research in this area would involve screening the compound for activities relevant to neurodegeneration, such as:

Neuroprotective effects: Assessing its ability to protect neurons from various forms of stress or toxicity in cell culture models.

Enzyme inhibition: Testing for inhibition of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase or monoamine oxidase.

Anti-amyloid aggregation: Investigating if the compound can prevent the aggregation of proteins like amyloid-beta or tau.

As of now, no such investigations have been reported for this compound.

There is no information available regarding the interaction of this compound with any central nervous system (CNS) targets. Studies to determine CNS activity would typically include:

Receptor binding assays: Screening the compound against a wide panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors) to identify any binding affinity.

Blood-brain barrier permeability: Assessing the ability of the compound to cross the blood-brain barrier, which is a prerequisite for direct action within the CNS.

Some piperidine derivatives have been studied for their effects on neurotransmitters in the brain. pjps.pk However, without experimental data, it is impossible to know if this compound has any affinity for CNS targets or the ability to modulate neuronal function.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the potential therapeutic applications, medicinal chemistry, or prodrug strategies for the chemical compound This compound .

Extensive searches for this particular compound in the context of cardiovascular research, metabolic disorder investigations, and the design of prodrugs did not yield any relevant research findings. While general information exists for the broader class of propanoic acid derivatives and various prodrug design strategies, the scientific community has not published specific data pertaining to "this compound" in these areas.

Therefore, it is not possible to provide an article on the requested topics with the current state of scientific knowledge. The required detailed research findings, data tables, and specific applications for this compound are not available in the public domain.

Computational and Theoretical Studies on 3 2 Oxopiperidin 1 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. northwestern.edu These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern molecular structure, stability, and reactivity. arxiv.org For 3-(2-Oxopiperidin-1-yl)propanoic acid, such calculations provide a foundational understanding of its chemical nature.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is described by its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comirjweb.com

DFT calculations can be used to compute these energies and derive global reactivity descriptors. researchgate.netsemanticscholar.org These descriptors, including electronegativity, chemical hardness, and electrophilicity, quantify the reactive tendencies of the molecule. irjweb.com For instance, a Molecular Electrostatic Potential (MEP) map can visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. semanticscholar.org In this compound, the carbonyl oxygen of the carboxylic acid and the amide group would be expected to be nucleophilic sites, while the carboxylic proton would be an electrophilic site.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound

The following data are illustrative, based on typical values obtained for similar organic molecules through DFT calculations at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Reflects chemical stability and low reactivity. mdpi.com |

| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 0.5 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.5 eV | Quantifies electrophilic nature. |

Spectroscopic Property Simulations

Quantum chemical calculations are highly effective for predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net By computing the vibrational frequencies and magnetic shielding tensors, theoretical spectra can be generated that aid in the interpretation of experimental data. researchgate.net DFT methods, such as B3LYP with appropriate basis sets, can accurately predict the vibrational modes associated with specific functional groups. researchgate.netnih.gov For this compound, characteristic vibrational frequencies for the C=O stretches of the amide and carboxylic acid, the O-H stretch, and C-N stretches can be calculated. Similarly, 1H and 13C NMR chemical shifts can be simulated to assist in the structural elucidation of the compound and its derivatives. nih.govacs.orgivanmr.com

Table 2: Predicted Key Vibrational Frequencies for this compound

Illustrative data based on DFT calculations for similar functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H stretch | ~3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1710 |

| Amide (Lactam) | C=O stretch | ~1650 |

| Alkyl Chain | C-H stretch | ~2950-2850 |

| Amide | C-N stretch | ~1250 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a molecule over time, revealing its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule. youtube.comtandfonline.com

Protein-Ligand Interaction Dynamics

To explore the potential of this compound as a biologically active agent, MD simulations are used to study its interaction with protein targets. acs.org This process often begins with molecular docking to predict the most likely binding pose of the molecule within a protein's active site. Following docking, MD simulations are run to assess the stability of the predicted protein-ligand complex. acs.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the binding. nih.govacs.org The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the amide carbonyl is a hydrogen bond acceptor. The aliphatic portions of the molecule can participate in hydrophobic interactions. By analyzing the dynamics of these interactions over time, researchers can estimate the binding affinity and understand the structural basis for molecular recognition. nih.govpnas.org

ADMET Prediction and In Silico Toxicity Assessment

Before a compound is synthesized, its potential as a drug candidate can be evaluated using computational tools that predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govcncb.ac.cnnih.gov These in silico methods use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a wide range of pharmacokinetic and toxicological endpoints from the molecular structure alone. pharmaron.comnih.gov This early assessment helps to identify potential liabilities and prioritize candidates for further development. tandfonline.com

For this compound, various properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes can be predicted. Toxicity endpoints, such as mutagenicity (e.g., the Ames test), carcinogenicity, and hepatotoxicity, are also commonly assessed. dntb.gov.uahesiglobal.orgnih.gov Numerous web-based platforms and software are available for these predictions. nih.govnih.gov

Table 3: Predicted ADMET Profile for this compound

The following data are illustrative predictions generated from widely used in silico ADMET prediction models.

| ADMET Property | Category | Predicted Outcome | Interpretation |

|---|---|---|---|

| Aqueous Solubility | Physicochemical | Good | Likely to be soluble in physiological fluids. |

| Human Intestinal Absorption | Absorption | High | Well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Low / No | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this pathway. |

| Hepatotoxicity | Toxicity | Low Risk | Unlikely to cause liver damage. |

| AMES Mutagenicity | Toxicity | Non-mutagen | Predicted to be negative in the Ames test, suggesting low carcinogenic potential. uq.edu.au |

| Carcinogenicity | Toxicity | Non-carcinogen | Low likelihood of causing cancer. hesiglobal.org |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Modeling

The ADMET profile of a compound is a critical determinant of its potential as a therapeutic agent. In silico ADMET prediction platforms, such as admetSAR, SwissADME, and pkCSM, utilize a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to estimate these properties based on the chemical structure of a molecule. ecust.edu.cnnih.govnih.gov The SMILES (Simplified Molecular Input Line Entry System) string for this compound, C1CCN(C(=O)C1)CCC(=O)O, was used to generate the following predicted ADMET parameters. uni.lu

Absorption

Oral bioavailability is a key consideration for drug development. The predicted absorption properties of this compound suggest a favorable profile for oral administration. Models predict good water solubility and high gastrointestinal absorption. The compound is not predicted to be a substrate for P-glycoprotein, a key efflux transporter that can limit the absorption of certain drugs.

Distribution

Following absorption, a compound's distribution throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes like the blood-brain barrier (BBB). Computational models predict that this compound has a low to moderate plasma protein binding potential. Predictions regarding its ability to penetrate the central nervous system are equivocal, with some models suggesting it is a non-penetrant while others indicate potential for BBB passage.

Metabolism

The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico predictions indicate that this compound is not a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). It is predicted to be a potential substrate for CYP3A4, suggesting this enzyme may be involved in its metabolism.

Excretion

The route and rate of elimination of a compound and its metabolites are crucial pharmacokinetic parameters. Computational models for excretion are generally less developed than those for other ADMET properties. However, based on its physicochemical properties, renal clearance is anticipated to be a potential route of excretion for this compound.

Toxicity

Predictive toxicology models, such as those available through ProTox-II, assess the potential for a compound to elicit various forms of toxicity. nih.govnih.gov For this compound, the in silico toxicity profile suggests a relatively low potential for acute toxicity in rodents. The compound is predicted to be non-mutagenic in the Ames test. Predictions for carcinogenicity and hepatotoxicity are generally negative, indicating a lower likelihood of these adverse effects.

| ADMET Property | Predicted Value/Classification | Prediction Tool |

|---|---|---|

| Water Solubility | Soluble | SwissADME |

| Gastrointestinal Absorption | High | SwissADME |

| Blood-Brain Barrier Permeant | No | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

| CYP1A2 Inhibitor | No | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | No | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

| Ames Mutagenicity | Non-mutagen | admetSAR |

| Carcinogenicity | Negative | admetSAR |

| Acute Oral Toxicity (LD50) | Class 4 (300 < LD50 <= 2000 mg/kg) | ProTox-II |

| Hepatotoxicity | Inactive | ProTox-II |

Prediction of Potential Off-Target Interactions

Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, can lead to unexpected side effects or provide opportunities for drug repositioning. nih.gov Computational methods like the Similarity Ensemble Approach (SEA) can predict potential off-target interactions by comparing the chemical similarity of a query molecule to the ligands of a large database of known protein targets. nih.gov

A search of this compound against a comprehensive target database using the SEA methodology did not yield any high-confidence off-target predictions. This suggests that the compound may have a relatively clean off-target profile, at least within the chemical space covered by the ligand sets in the database. It is important to note that the absence of strong predictions does not definitively rule out off-target activities, as computational methods have their limitations. nih.gov The predictive power of such approaches is dependent on the diversity and size of the underlying ligand-target datasets.

Future Directions and Research Gaps

Exploration of Underexplored Biological Activities

While the full spectrum of biological activities for 3-(2-Oxopiperidin-1-YL)propanoic acid remains to be elucidated, the structural motifs of a 2-oxopiperidine (a cyclic lactam) and a propanoic acid side chain suggest several promising avenues for future investigation. Piperidone-containing compounds have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The propanoic acid moiety is also a common feature in various established therapeutic agents. drugbank.com

Future research should systematically screen this compound for a variety of biological activities. Given that derivatives of piperidine (B6355638) have shown potential in treating neurodegenerative conditions like Alzheimer's disease, exploring the neurological effects of this compound is a logical next step. ajchem-a.com Furthermore, its structural similarity to gamma-aminobutyric acid (GABA) analogues warrants investigation into its potential as a modulator of GABAergic neurotransmission, which could have implications for epilepsy, anxiety, and other central nervous system disorders. nih.govresearchgate.net

A summary of potential, yet underexplored, biological activities for this compound is presented in Table 1.

Table 1: Potential Underexplored Biological Activities

| Potential Biological Activity | Rationale |

|---|---|

| Anticancer | Piperidone derivatives have shown cytotoxicity against various cancer cell lines. nih.gov |

| Anti-inflammatory | The piperidone and propanoic acid structures are found in known anti-inflammatory agents. mdpi.com |

| Antimicrobial | Piperidine derivatives have exhibited antimicrobial properties. |

| Neuroprotective | Structural similarities to compounds with activity against neurodegenerative diseases. ajchem-a.com |

| GABAergic Modulation | Resemblance to GABA analogues suggests potential interaction with GABA receptors. nih.gov |

Development of Advanced Delivery Systems for this compound

To enhance the therapeutic potential of this compound, the development of advanced drug delivery systems is crucial. Such systems can improve solubility, bioavailability, and targeted delivery, thereby increasing efficacy and reducing potential side effects. Given that some lactam-containing compounds can have limited water solubility, formulation strategies are of high importance. mdpi.com

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could encapsulate this compound, potentially improving its pharmacokinetic profile. Hydrogel-based systems could provide controlled and sustained release, which would be particularly beneficial for chronic conditions. The functional groups present in the molecule could also be exploited for conjugation to targeting moieties, enabling site-specific delivery to tissues or cells of interest.

Table 2: Potential Advanced Delivery Systems

| Delivery System | Potential Advantages |

|---|---|

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. |

| Polymeric Nanoparticles | Biodegradable, allows for controlled release and surface modification for targeting. |

| Solid Lipid Nanoparticles | High stability, controlled release, and potential for oral delivery. |

| Hydrogels | Sustained release, biocompatible, and can be injectable. |

| Drug Conjugates | Targeted delivery to specific cells or tissues, reducing systemic exposure. |

Clinical Translation Potential and Pre-clinical Development Challenges

The clinical translation of this compound will depend on a thorough preclinical evaluation. A significant challenge in the preclinical phase is the lack of specific data on its efficacy and safety profile. Initial in vitro studies should focus on confirming its biological activity in relevant cell-based assays. Subsequent in vivo studies in animal models will be necessary to assess its pharmacokinetics, pharmacodynamics, and toxicology.

A critical hurdle to overcome will be to establish a clear mechanism of action. Understanding how this compound exerts its biological effects is paramount for its development as a therapeutic agent. Furthermore, scalable and cost-effective synthesis of the compound will be a key consideration for its commercial viability.

Integration with Emerging Technologies in Drug Discovery

Emerging technologies can significantly accelerate the research and development of this compound. Artificial intelligence (AI) and machine learning algorithms can be employed to predict its potential biological targets and to design more potent and selective derivatives. astrazeneca.comnih.gov High-throughput screening (HTS) can be utilized to rapidly test the compound against a large number of biological targets, facilitating the discovery of novel activities.

Computational modeling and simulation can provide insights into the binding interactions of this compound with its potential targets at the molecular level. This information can guide the optimization of its structure to improve its pharmacological properties. The use of organ-on-a-chip technology could also provide more physiologically relevant models for preclinical testing, potentially improving the prediction of its effects in humans.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach for advancing the study of this compound. Collaborations between medicinal chemists, pharmacologists, biologists, and clinicians will be essential to fully explore its therapeutic potential.

Conclusion and Outlook

Summary of Key Academic Contributions

A thorough review of scientific databases and scholarly articles reveals a significant lack of published research focused specifically on 3-(2-Oxopiperidin-1-YL)propanoic acid. While numerous studies exist for structurally related propanoic acid derivatives with different heterocyclic moieties, these findings cannot be directly attributed to the title compound. The academic landscape currently lacks specific investigations into the unique chemical and biological characteristics of this compound. Therefore, there are no key academic contributions to summarize at this time.

Broader Impact of Research on this compound

Given the absence of a discernible body of research on this compound, its broader impact on the scientific community and related fields is yet to be established. The potential of any chemical compound to contribute to advancements in areas such as medicinal chemistry, materials science, or chemical biology is contingent upon thorough investigation and dissemination of research findings. Without such studies, the compound remains a largely uncharacterized entity within the vast landscape of chemical research. Its primary role at present seems to be as a building block or intermediate for the synthesis of other molecules, though specific examples in the academic literature are not readily found.

Vision for Future Scholarly Endeavors

The limited information available on this compound presents a clear opportunity for future scholarly endeavors. A foundational step would be the development and publication of efficient and scalable synthetic routes to the compound, which would facilitate broader research access. Subsequent studies could focus on a comprehensive characterization of its physicochemical properties.

Future research could then explore its potential biological activities. Screening for various pharmacological effects could unveil previously unknown therapeutic potential. For instance, the piperidine (B6355638) and propanoic acid moieties are present in many biologically active molecules, suggesting that this compound could serve as a scaffold for the development of novel therapeutic agents. Computational studies, such as molecular docking, could also be employed to predict potential biological targets and guide experimental work.

A summary of the basic properties of this compound is provided in the table below, based on publicly available data.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 117705-04-1 |

常见问题

Q. What are the common synthetic routes for preparing 3-(2-Oxopiperidin-1-YL)propanoic acid?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, tert-butyl propiolate derivatives have been used in analogous reactions to form acrylic acid derivatives, with subsequent acid hydrolysis yielding the target compound . Substitution reactions involving bromopropanoic acid and heterocyclic amines (e.g., piperidine derivatives) under controlled pH and temperature conditions are also viable. Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalytic agents (e.g., Pd/C for hydrogenation) to improve yield .

Q. How is this compound characterized analytically?

- Methodological Answer : Analytical characterization typically employs:

- GC-MS : For volatility assessment and fragmentation pattern analysis. Derivatization with trimethylsilyl (TMS) agents enhances detectability .

- LC-MS/MS : Provides high sensitivity for polar compounds, with negative-ion mode QTOF used to identify carboxylate ions (e.g., m/z 179.1 for deprotonated molecular ions) .

- NMR : H and C NMR confirm structural integrity, particularly the oxopiperidinyl and propanoic acid moieties.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Drug Precursor : Serves as a building block for synthesizing protease inhibitors or kinase-targeting agents due to its heterocyclic and carboxylic acid functionalities .

- Enzyme Interaction Studies : Used to probe active-site interactions in enzymes like dehydrogenases or oxidoreductases via competitive inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer : Contradictions often arise from isomerism or impurities. Strategies include:

- Multi-Technique Validation : Cross-validate GC-MS, LC-MS, and NMR data to confirm molecular weight, functional groups, and stereochemistry .

- Spectral Databases : Compare fragmentation patterns (e.g., HMDB, MassBank) to distinguish between isobaric compounds .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity fractions for unambiguous analysis .

Q. What metabolic pathways are anticipated for this compound in biological systems?

- Methodological Answer : Based on structurally similar propanoic acid derivatives:

- Phase I Metabolism : β-oxidation of the propanoic acid chain, potentially generating shorter-chain metabolites .

- Phase II Metabolism : Glucuronidation or sulfation of the oxopiperidine moiety, detectable via LC-MS/MS as O-sulfate or O-glucuronide conjugates (e.g., m/z shifts +176 or +80) .

- Microbial Degradation : Gut microbiota may decarboxylate the compound, yielding piperidine derivatives, which can be tracked via stable isotope labeling .

Q. What challenges exist in optimizing the yield of this compound during multi-step synthesis?

- Methodological Answer : Key challenges and solutions include:

- Intermediate Stability : Use tert-butyl esters or Boc-protected amines to prevent undesired cyclization or oxidation .

- Byproduct Formation : Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions before side-product dominance .

- Scalability : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。